5-Fluoro-2-methoxybenzylzinc chloride
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Overview
Description
5-Fluoro-2-methoxybenzylzinc chloride: (MFCD11226468) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-methoxybenzylzinc chloride typically involves the reaction of 5-fluoro-2-methoxybenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxybenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Reagents: Palladium catalysts, ligands, and other organohalides.
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) and at controlled temperatures (0°C to room temperature) to ensure high reactivity and selectivity
Major Products:
Scientific Research Applications
5-Fluoro-2-methoxybenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and intermediates for drug discovery.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxybenzylzinc chloride involves the transfer of the benzyl group to a substrate in the presence of a catalyst. The zinc moiety acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzylmagnesium chloride: Similar in structure but uses magnesium instead of zinc.
5-Fluoro-2-methoxybenzyl lithium: Another similar compound with lithium as the metal center.
Uniqueness: 5-Fluoro-2-methoxybenzylzinc chloride is unique due to its specific reactivity and selectivity in cross-coupling reactions. The use of zinc provides distinct advantages in terms of reaction conditions and product yields compared to other metal-based reagents .
Properties
Molecular Formula |
C8H8ClFOZn |
---|---|
Molecular Weight |
240.0 g/mol |
IUPAC Name |
chlorozinc(1+);4-fluoro-2-methanidyl-1-methoxybenzene |
InChI |
InChI=1S/C8H8FO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HNGKMTUNPRMZPX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
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